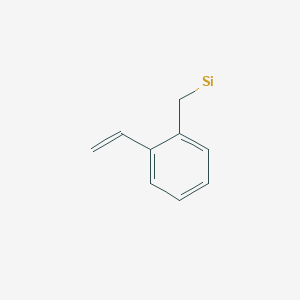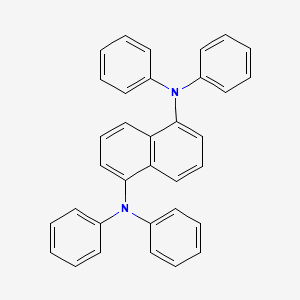
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine is a complex organic compound characterized by the presence of four phenyl groups attached to a naphthalene core with two amine groups at the 1 and 5 positions
Vorbereitungsmethoden
The synthesis of N1,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The initial step involves the formation of the naphthalene core, which can be achieved through cyclization reactions.
Introduction of Amine Groups: The amine groups are introduced at the 1 and 5 positions of the naphthalene core through nitration followed by reduction.
Attachment of Phenyl Groups: The final step involves the attachment of phenyl groups to the naphthalene core, which can be achieved through Friedel-Crafts alkylation or acylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the naphthalene core, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural properties make it useful in studying molecular interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine involves its interaction with specific molecular targets. The phenyl groups and amine functionalities allow it to bind to various proteins and enzymes, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine can be compared with other similar compounds, such as:
N~1~,N~1~,N~5~,N~5~-Tetramethylnaphthalene-1,5-diamine: This compound has methyl groups instead of phenyl groups, leading to different chemical and physical properties.
N~1~,N~1~,N~5~,N~5~-Tetraphenylbenzene-1,5-diamine: Similar structure but with a benzene core instead of naphthalene, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
244281-00-3 |
|---|---|
Molekularformel |
C34H26N2 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
1-N,1-N,5-N,5-N-tetraphenylnaphthalene-1,5-diamine |
InChI |
InChI=1S/C34H26N2/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-24-32-31(33)23-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H |
InChI-Schlüssel |
WPALONMXAKFWPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C3C=CC=C4N(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
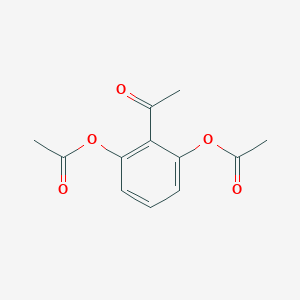
![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)
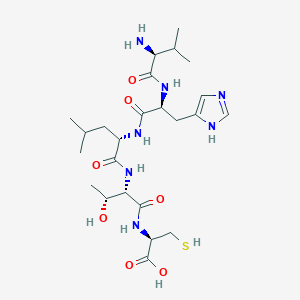
![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)


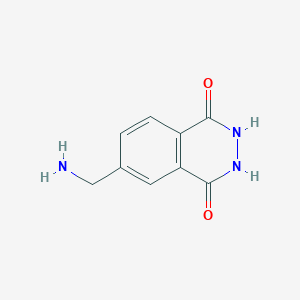
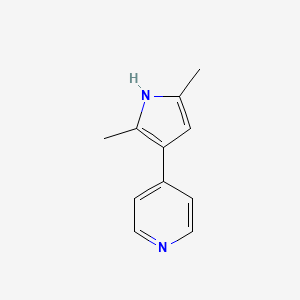
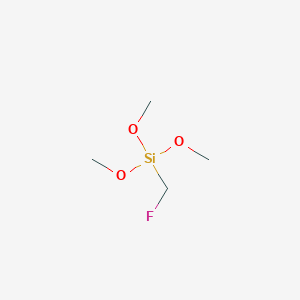
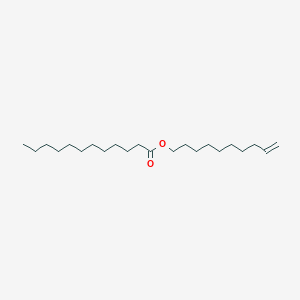
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
